molecular formula C11H18N4O B11738546 (3-amino-1-methyl-1H-pyrazol-4-yl)(3-methylpiperidin-1-yl)methanone

(3-amino-1-methyl-1H-pyrazol-4-yl)(3-methylpiperidin-1-yl)methanone

Cat. No.: B11738546
M. Wt: 222.29 g/mol
InChI Key: GSRSGRUPMQVUKU-UHFFFAOYSA-N
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Description

The compound "(3-amino-1-methyl-1H-pyrazol-4-yl)(3-methylpiperidin-1-yl)methanone" is a hybrid heterocyclic molecule combining a pyrazole and a piperidine moiety linked via a methanone bridge. The pyrazole ring is substituted with an amino group at position 3 and a methyl group at position 1, while the piperidine ring features a methyl substituent at position 2. This structural configuration confers unique physicochemical and biological properties, making it a candidate for pharmaceutical and agrochemical applications.

Properties

Molecular Formula

C11H18N4O

Molecular Weight

222.29 g/mol

IUPAC Name

(3-amino-1-methylpyrazol-4-yl)-(3-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C11H18N4O/c1-8-4-3-5-15(6-8)11(16)9-7-14(2)13-10(9)12/h7-8H,3-6H2,1-2H3,(H2,12,13)

InChI Key

GSRSGRUPMQVUKU-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C(=O)C2=CN(N=C2N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-amino-1-methyl-1H-pyrazol-4-yl)(3-methylpiperidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Substitution Reactions: The amino and methyl groups are introduced through substitution reactions using appropriate reagents such as methyl iodide and ammonia.

    Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors like 1,5-diaminopentane.

    Coupling Reactions: The final step involves coupling the pyrazole and piperidine rings using a coupling reagent like carbodiimide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(3-amino-1-methyl-1H-pyrazol-4-yl)(3-methylpiperidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The amino and methyl groups can participate in substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methyl iodide in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazole or piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3-amino-1-methyl-1H-pyrazol-4-yl)(3-methylpiperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme activities and protein interactions due to its ability to bind to specific molecular targets.

Medicine

In medicine, this compound is explored for its therapeutic potential. It has shown promise in preclinical studies as an inhibitor of certain enzymes involved in disease pathways, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials and catalysts. Its unique properties make it suitable for applications in polymer science and catalysis.

Mechanism of Action

The mechanism of action of (3-amino-1-methyl-1H-pyrazol-4-yl)(3-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The compound may also modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound shares structural similarities with other pyrazole- and piperidine-containing methanones but differs in substituent patterns and heterocyclic systems. Key comparisons include:

Compound Core Structure Key Substituents Functional Impact
Target compound Pyrazole + piperidine - 3-Amino-1-methylpyrazole
- 3-Methylpiperidine
Enhanced hydrogen bonding (amino), moderate lipophilicity (methyl)
1-(2,2-Difluoroethyl)-4-[(3-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine Pyrazole + piperidine - 2,2-Difluoroethyl (pyrazole)
- 3-Methylpiperidine
Increased lipophilicity (fluorine), altered metabolic stability
Bis-pyrazole methanone (Compound 7b) Bis-pyrazole + thienothiophene - Phenyl groups
- Thieno[2,3-b]thiophene
Reduced solubility (bulky aryl groups), potential π-π stacking in biological targets
Aryl-naphthyl methanones (e.g., Compound 3h) Naphthyl + aryl - Hydroxyphenyl
- Naphthyl
Herbicidal activity via HPPD inhibition (hydrophobic interactions)

Physicochemical Properties

  • Molecular Weight : The target compound (C11H16N4O, ~232.3 g/mol) is lighter than its difluoroethyl analog (C12H18F2N4O, 272.29 g/mol) , likely due to fluorine substitution.
  • Lipophilicity : The 3-methylpiperidine group contributes to moderate lipophilicity (predicted logP ~2.5), whereas the difluoroethyl analog has higher lipophilicity (logP ~3.0) due to fluorine atoms .
  • Solubility: The amino group in the target compound improves aqueous solubility compared to aryl-substituted analogs like Compound 7b, which exhibit lower solubility due to bulky aromatic systems .

Data Tables

Table 1: Physicochemical Comparison

Property Target Compound Difluoroethyl Analog Compound 7b
Molecular Formula C11H16N4O C12H18F2N4O C28H22N6O2S2
Molecular Weight (g/mol) ~232.3 272.29 538.64
Predicted logP ~2.5 ~3.0 ~4.2
Key Functional Groups -NH2, -CH3 -F, -CH3 -C=O, -S-

Biological Activity

The compound (3-amino-1-methyl-1H-pyrazol-4-yl)(3-methylpiperidin-1-yl)methanone , with the molecular formula C11H18N4OC_{11}H_{18}N_{4}O and a molecular weight of 222.29 g/mol, is a synthetic organic molecule that features a pyrazole ring and a piperidine moiety. This unique structure positions it as a candidate for various biological applications, particularly in medicinal chemistry.

Structural Characteristics

The compound consists of:

  • A pyrazole ring , which is a five-membered ring containing two nitrogen atoms.
  • A piperidine moiety , a six-membered ring containing one nitrogen atom.
  • An amino group and a ketone functional group , classifying it as an amine and a ketone respectively.

Biological Activity Overview

Research has indicated that pyrazole derivatives, including this compound, exhibit significant biological activities. The key areas of interest include:

  • Antitumor Activity : Pyrazole derivatives have shown promising results against various cancer cell lines due to their ability to inhibit specific kinases involved in tumor growth, such as BRAF(V600E) and EGFR .
  • Anti-inflammatory Effects : The structural properties of pyrazoles contribute to their anti-inflammatory capabilities, making them potential candidates for treating inflammatory diseases .
  • Antimicrobial Properties : Some studies have suggested that compounds similar to this compound possess antimicrobial activity, which could be beneficial in combating bacterial infections .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. A comparative analysis with other related compounds highlights the following:

Compound NameStructure FeaturesBiological ActivityUniqueness
3-Amino-1-methylpyrazolePyrazole ring with amino groupAntimicrobialLacks piperidine
2-MethylpiperidinePiperidine ringCNS effectsNo pyrazole structure
4-Pyrazolyl ketonesPyrazole ring with ketoneAnticancerVariations in substituents

This table illustrates how variations in structure can impact biological activity and potential applications, showcasing the distinctiveness of the target compound.

Case Studies and Research Findings

Several studies have investigated the biological effects of pyrazole derivatives:

  • Anticancer Studies : In vitro studies on breast cancer cell lines (MCF-7 and MDA-MB-231) demonstrated that certain pyrazole derivatives exhibited cytotoxic effects, particularly when combined with doxorubicin. The combination showed enhanced efficacy compared to doxorubicin alone, indicating potential for synergistic therapeutic strategies .
  • Anti-inflammatory Activity : Research has shown that specific pyrazole derivatives can inhibit pro-inflammatory cytokines, suggesting their utility in treating conditions characterized by inflammation .
  • Antimicrobial Testing : A series of pyrazole derivatives were tested against various bacterial strains, revealing significant antimicrobial activity. This highlights their potential for development into new antimicrobial agents .

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